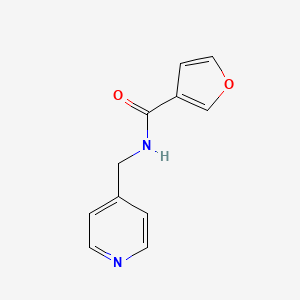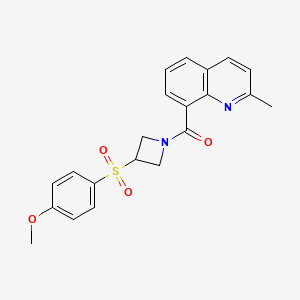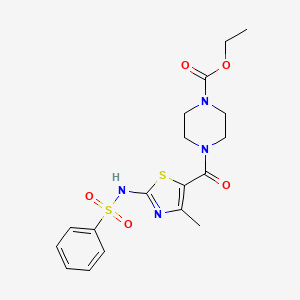
2-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide, which is a class of organic compounds sharing a common functional group characterized by a sulfur atom covalently bonded to an oxygen atom and an amine group . The presence of the fluorophenyl group suggests that it may have unique properties related to this substituent.
科学的研究の応用
Pro-Apoptotic Effects in Cancer Treatment
- A study by Cumaoğlu et al. (2015) in the Journal of Enzyme Inhibition and Medicinal Chemistry explored sulfonamide derivatives (similar in structure to the compound ) for their anti-cancer activity. These compounds were found to significantly reduce cell proliferation and induce pro-apoptotic gene expression, suggesting their potential in cancer treatment (Cumaoğlu et al., 2015).
Fluorophore Design and Cellular Imaging
- Aoki et al. (2008) in Inorganic chemistry designed a "caged" Zn2+ fluorophore with a benzenesulfonyl group, similar to our compound of interest. This fluorophore showed negligible fluorescence in the absence of metal ions, which significantly increased upon addition of Zn2+, indicating its potential use in cellular imaging (Aoki et al., 2008).
Antimicrobial Properties
- Research on quinoline clubbed with sulfonamide moiety, as reported in the Biointerface Research in Applied Chemistry (2019), highlights their use as antimicrobial agents. This indicates the potential of similar compounds, like the one , in combating microbial infections (Biointerface Research in Applied Chemistry, 2019).
Fluorescence in Analytical Chemistry
- The reaction between certain sulfonamidoquinoline derivatives and cobalt(II) was studied by Cao et al. (2000) in Talanta. These reactions, enhanced by H2O2, suggest the use of such compounds in analytical chemistry for the detection of trace elements (Cao et al., 2000).
Structural Studies in Chemistry
- The crystal structures of new carbazole derivatives containing benzenesulfonyl groups were examined by Madhan et al. (2022) in Acta Crystallographica Section E. Understanding these structures is vital in designing compounds with specific physical and chemical properties (Madhan et al., 2022).
作用機序
Target of Action
The primary targets of 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide are likely to be bacterial enzymes involved in the synthesis of folic acid . These enzymes are crucial for bacterial growth and survival, making them ideal targets for antibacterial drugs .
Mode of Action
2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide acts as a competitive inhibitor of these enzymes . It mimics the natural substrate of the enzymes, p-aminobenzoic acid, and binds to the active site of the enzyme, preventing the natural substrate from binding . This inhibits the enzymatic conversion of pteridine and p-aminobenzoic acid to dihydropteroic acid .
Biochemical Pathways
By inhibiting the enzymes involved in the synthesis of folic acid, 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide disrupts the biochemical pathway that produces tetrahydrofolic acid . Tetrahydrofolic acid is a crucial cofactor in the synthesis of nucleic acids and amino acids, so its depletion leads to a halt in bacterial growth .
Pharmacokinetics
Similar compounds are generally well-absorbed orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.
Result of Action
The result of the action of 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing essential biomolecules, leading to a halt in growth .
特性
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S2/c22-19-5-1-2-6-21(19)30(26,27)24-17-10-7-15-4-3-13-25(20(15)14-17)31(28,29)18-11-8-16(23)9-12-18/h1-2,5-12,14,24H,3-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRZBQGDBIXWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2977569.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2977570.png)

![3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2977574.png)
![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2977576.png)
![2-[Methyl({[1,2,4]triazolo[4,3-a]pyrazin-8-yl})amino]propanoic acid](/img/structure/B2977577.png)


![Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2977582.png)
![4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2977584.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2977585.png)

![1-(3-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2977587.png)
